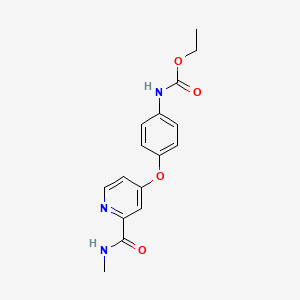
Heneicosapentaenoic Acid-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heneicosapentaenoic acid-d6 (HPA-d6) contains six deuterium atoms at the 3, 3’, 4, 4’, 5, and 5’ positions. It is intended for use as an internal standard for the quantification of HPA by GC- or LC-mass spectrometry. HPA is a ω-3 fatty acid present in trace amounts in the green alga B. pennata Lamouroux and in fish oils. Its chemical composition is similar to eicosapentaenoic acid (EPA) except elongated with one carbon on the carboxyl end, placing the first double bond in the Δ HPA can be used to study the significance of the position of the double bonds in n-3 fatty acids. It incorporates into phospholipids and into triacylglycerol in vivo with the same efficiency as EPA and docosahexaenoic acid (DHA) and exhibits strong inhibition of arachidonic acid synthesis from linoleic acid. HPA is a poor substrate for PGH synthase and for 5-LO but retains the ability to rapidly inactivate PGH synthase.
Scientific Research Applications
Identification and Analysis
- Identification from Seal Oil : Heneicosapentaenoic acid was identified in seal oil as all-cis-heneicosa-6,9,12,15,18-pentaenoic acid (21:5ω3). Its identification involved chromatographic and mass spectrometry techniques, suggesting marine algae as a possible origin (Mayzaud & Ackman, 2006).
- Double-bond Localization : The double-bond locations in heneicosapentaenoic acid from eel lipids were determined using gas chromatography/mass spectrometry. This involved partial reduction and analysis of the resultant adducts (Yamamoto et al., 1991).
Biological Properties and Effects
- Neuroprotection in Alzheimer’s Disease : Heneicosapentaenoic acid was found to be increased in blood plasma and brain following administration of DHA-H, a therapeutic approach for Alzheimer’s Disease. This suggests a potential neuroprotective effect in a transgenic model of AD (Parets et al., 2021).
- Cardiometabolic Profile in Adolescents : A study involving interdisciplinary therapy in obese adolescents showed an influence on the cardiometabolic and serum free fatty acid profile. Heneicosapentaenoic acid levels increased post-therapy, indicating its potential role in modulating biomarkers (Masquio et al., 2016).
- Anticancer Potential : A study exploring 2-hydroxy-docosahexaenoic acid (DHA-H) in combating pancreatic cancer noted that its metabolite, heneicosapentaenoic acid, also exhibited anti-proliferative effects in cancer cells (Beteta-Göbel et al., 2022).
- Anti-Inflammatory Role : An in silico study on the anti-inflammatory role of various compounds highlighted heneicosapentaenoic acid’s binding to proteins GPR120 and PPARγ, which play roles in inflammation control (Rao et al., 2020).
Pharmacokinetics and Metabolism
- Pharmacokinetics in Humans : Research on bisphenol A pharmacokinetics in humans employed deuterated BPA (d6) to differentiate administered BPA from background levels, providing insights into pharmacokinetics that could be relevant to heneicosapentaenoic acid-d6 studies (Thayer et al., 2015).
- Metabolism in Plants : The use of deuterium-labeled gamma-aminobutyric (D6-GABA) in studies indicated the possibility of using labeled compounds like heneicosapentaenoic acid-d6 to study plant metabolism and translocation (Hijaz & Killiny, 2020).
properties
Product Name |
Heneicosapentaenoic Acid-d6 |
|---|---|
Molecular Formula |
C21H26D6O2 |
Molecular Weight |
322.5 |
InChI |
InChI=1S/C23H36O2.2H/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23(2,3)21-18-19-22(24)25;;/h5-6,8-9,11-12,14-15,17,20H,4,7,10,13,16,18-19,21H2,1-3H3,(H,24,25);;/b6-5-,9-8-,12-11-,15-14-,20-17-;;/i18D2,21D2;2*1+1 |
InChI Key |
OJXAGUOFCRISAQ-IIAYTJQLSA-N |
SMILES |
CC/C=CC/C=CC/C=CC/C=CC/C=CCC([2H])([2H])C([2H])([2H])C([2H])([2H])C(O)=O |
synonyms |
HPA-d6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



